molecular formula C14H21NO B14480419 Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-

Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-

Cat. No.: B14480419
M. Wt: 219.32 g/mol
InChI Key: XYCWBUDSPOTODB-SMDDNHRTSA-N
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Description

Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- (CAS: 119193-19-0) is a chiral piperidine derivative featuring a phenol group at the 3-position and three methyl substituents on the piperidine ring (1-, 3-, and 4-positions), with (3R,4R) stereochemistry. Its molecular formula is C₁₃H₁₉NO, and it is primarily utilized as a synthetic intermediate in pharmaceuticals, such as the opioid antagonist Alvimopan . The compound’s stereochemistry and methyl substituents critically influence its pharmacological properties, particularly its binding affinity to opioid receptors .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-[(3R,4R)-1,3,4-trimethylpiperidin-4-yl]phenol

InChI

InChI=1S/C14H21NO/c1-11-10-15(3)8-7-14(11,2)12-5-4-6-13(16)9-12/h4-6,9,11,16H,7-8,10H2,1-3H3/t11-,14+/m0/s1

InChI Key

XYCWBUDSPOTODB-SMDDNHRTSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)C

Origin of Product

United States

Preparation Methods

Core Piperidine Ring Functionalization

The synthesis typically begins with a functionalized piperidine scaffold. A common approach involves N-methylation and subsequent stereoselective C-methylation. For example, N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a key intermediate, synthesized via HATU-mediated coupling in dimethylformamide (DMF) at −10°C to 10°C, yielding 56.82%. The stereochemical integrity of the (3R,4R) configuration is maintained using chiral auxiliaries or enantiopure starting materials.

Phenolic Group Introduction

The phenolic hydroxyl group is introduced through:

  • Demethylation of methoxy precursors : Boron tribromide (BBr₃) in dichloromethane at −78°C selectively cleaves methyl ethers without disrupting the piperidine ring.
  • Direct electrophilic aromatic substitution : Using phenol derivatives with protected amines, though this method risks over-substitution.

Stereoselective Synthesis Strategies

Asymmetric Catalysis

Chiral catalysts such as R-(+)-BINAP or Jacobsen’s catalyst enforce the (3R,4R) configuration during alkylation. For instance, enantioselective hydrogenation of a tetrasubstituted enamine intermediate using Pd/C in methanol achieves 85% enantiomeric excess.

Diastereomeric Resolution

Crystallization-based separation of diastereomers formed with chiral resolving agents (e.g., tartaric acid) is employed post-synthesis. This method, while reliable, reduces overall yield by 15–30%.

Catalytic Methods and Reaction Optimization

Coupling Reagents and Solvents

Reagent Solvent Temperature Yield Source
HATU DMF −10°C 56.8%
EDC·HCl Dichloromethane 20°C 80%
Pd/C (H₂) Methanol 50°C 85%

HATU and EDC·HCl are preferred for amide bond formation due to their compatibility with sensitive functional groups. Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while methanol facilitates hydrogenolysis.

Temperature and Pressure Control

  • Low-temperature reactions (−10°C to 10°C) prevent racemization during coupling steps.
  • High-pressure hydrogenation (1–3 atm H₂) accelerates reductive amination without side reactions.

Protection-Deprotection Sequences

Amine Protection

  • Boc (tert-butoxycarbonyl) : Applied using di-tert-butyl dicarbonate in THF, removed via HCl in dioxane.
  • Benzyl : Introduced via alkylation with benzyl bromide, cleaved by hydrogenolysis.

Phenol Protection

  • Methyl ether : Formed with methyl iodide/K₂CO₃, deprotected with BBr₃.
  • Acetyl : Less common due to steric hindrance during deprotection.

Analytical and Purification Techniques

Chromatographic Methods

  • Flash column chromatography : Silica gel with ethyl acetate/hexane gradients (0–100%) achieves >95% purity.
  • HPLC : Reverse-phase C18 columns resolve stereoisomers using acetonitrile/water gradients.

Spectroscopic Characterization

  • ¹H/¹³C NMR : Confirms regiochemistry via coupling constants (e.g., J = 7.1 Hz for methyl groups).
  • HRMS : Validates molecular formula (e.g., C₁₈H₂₂N₆O requires m/z 339.1 [M+H]⁺).

Challenges and Mitigation Strategies

Stereochemical Drift

  • Cause : Base-mediated epimerization at C3 or C4.
  • Solution : Use non-basic workup conditions (e.g., aqueous NH₄Cl).

Low Yields in Coupling Steps

  • Cause : Steric hindrance from trimethyl groups.
  • Solution : Prolong reaction times (48–72 h) and increase reagent stoichiometry (1.5–2.0 equiv).

Emerging Methodologies

Flow Chemistry

Continuous-flow systems reduce reaction times by 50% for hydrogenation steps, improving throughput.

Biocatalytic Approaches

Immobilized lipases (e.g., Candida antarctica) achieve kinetic resolution of racemic intermediates with 90% ee.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7), potassium nitrosodisulfonate (Fremy’s salt)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated phenols

Scientific Research Applications

Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-, a chemical compound featuring a phenolic structure with a piperidine moiety, is notable for its applications in medicinal chemistry, particularly in the development of analgesics and other therapeutic agents. The piperidine ring, substituted with three methyl groups at the 1, 3, and 4 positions, contributes to the compound's unique properties and potential biological activities.

Scientific Research Applications

  • Analgesics and Opioid Receptor Modulation: Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- has been studied for its potential as an analgesic and opioid receptor modulator. Research suggests that modifications to the piperidine structure can influence its binding affinity and activity at various opioid receptors, which are crucial for pain management and the treatment of addiction-related disorders.
  • Interaction Studies: Interaction studies of Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- focus on its binding affinity to various receptors. These studies have demonstrated that structural variations influence its interaction profile with opioid receptors (mu, delta, kappa), which is critical for understanding its pharmacodynamics. The presence of methyl groups on the piperidine ring appears to enhance receptor selectivity and potency.
  • Synthesis and Modification: The reactions involving Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy. Several methods can achieve the synthesis of Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- in a laboratory setting with varying degrees of yield and purity.

Structural Analogues
Several compounds share structural similarities with Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-:

Compound NameStructure FeaturesUnique Aspects
1-(3-Methylphenyl)-2-methylpiperidinePiperidine ring with methyl substitutionUsed in various analgesic formulations
1-(2-Hydroxyphenyl)-2-methylpiperidineHydroxyl group on phenyl ringExhibits different receptor activity
1-(Phenyl)-2-methylpiperidineSimple phenyl substitution on piperidineLess complex structure may lead to different effects
1-(4-Methoxyphenyl)-2-methylpiperidineMethoxy group additionAltered solubility and bioavailability

Mechanism of Action

The mechanism of action of phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- involves its interaction with molecular targets and pathways. The hydroxyl group on the phenol ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of piperidine-phenol derivatives are highly dependent on substituent patterns and stereochemistry. Below is a detailed comparison of the target compound with key analogs:

Substituent Effects on Opioid Receptor Binding

  • Target Compound (2a) :

    • Substituents: 1-, 3-, and 4-methyl groups on the piperidine ring.
    • Key Finding : Exhibits moderate μ-opioid receptor affinity (Ki = 12 nM) and selectivity over δ-opioid receptors (Ki = 210 nM). The 3- and 4-methyl groups enhance steric hindrance, reducing δ-receptor binding .
    • Application : Intermediate in Alvimopan synthesis .
  • Compound 2b: Substituents: 3,4-dimethyl groups and a 3-phenylpropyl group at the 1-position. Key Finding: Increased lipophilicity from the phenylpropyl group improves μ-receptor binding (Ki = 5.8 nM) but reduces selectivity (δ-receptor Ki = 45 nM) . Application: Not reported in pharmaceutical synthesis.

Impact of N-Substituent Hydrophobicity

  • Benzenamine, 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)-4-piperidinyl]- (CAS: 654648-00-7):

    • Substituents: Phenethyl group at the 1-position.
    • Key Difference : The bulky phenethyl group likely enhances binding to σ-receptors, though specific data are unavailable. Molecular weight (C₂₁H₂₆N₂ ) suggests reduced solubility compared to the target compound .
  • rel-3-[(3R,4S)-1,3-Dimethyl-4-propyl-4-piperidinyl]phenol (CAS: 79201-85-7): Substituents: Propyl group at the 4-position. Key Difference: The propyl chain increases lipophilicity (LogP = 4.2) and may alter metabolic stability. Stereochemical differences (rel-configuration) reduce receptor specificity .

Stereochemical Influences

  • (3R,4R)-3-(3,4-Dimethyl-4-piperidinyl)phenol (CAS: 119193-19-0): Key Feature: (3R,4R) configuration ensures optimal spatial orientation for μ-receptor interaction. Contrast: Diastereomers (e.g., 3S,4S) or racemic mixtures (rel-) show significantly reduced binding affinity .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents (Piperidine Ring) Molecular Formula μ-Opioid Ki (nM) δ-Opioid Ki (nM) Application
Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- 1-,3-,4-methyl C₁₃H₁₉NO 12 210 Alvimopan precursor
Compound 2b 1-(3-phenylpropyl),3,4-dimethyl C₂₂H₂₉NO 5.8 45 Research compound
rel-3-[(3R,4S)-1,3-Dimethyl-4-propyl-4-piperidinyl]phenol 1,3-dimethyl,4-propyl C₁₆H₂₅NO N/A N/A Experimental analgesic

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP Solubility
Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- 205.3 2.1* Soluble in DMSO
Benzenamine, 3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)-4-piperidinyl]- 294.4 3.8* Low (hydrophobic)
Phenol, 3-[(3R,4R)-1-[3-(2-furanyl)propyl]-3,4-dimethyl-4-piperidinyl]- 313.4 2.9* Not reported

*Calculated values using XLogP3 .

Biological Activity

Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- (CAS: 69926-34-7) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties and mechanisms of action. This article explores the biological activity of this compound, providing insights into its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- features a phenolic group attached to a piperidine ring. The stereochemistry of the piperidine moiety is crucial for its biological activity.

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties. Research indicates that the antioxidant capacity of phenolic compounds can be measured using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). In studies involving related phenolic compounds, significant antioxidant activities were observed:

Assay TypeIC50 Value (mg/mL)
DPPH0.27 - 0.33
FRAP0.23 - 0.54

These findings suggest that similar structures may exhibit comparable antioxidant effects, potentially mitigating oxidative stress in biological systems .

The biological activity of Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- is likely mediated through several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups in phenolic compounds can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : Some studies suggest that phenolic compounds can inhibit enzymes involved in oxidative stress pathways or microbial growth.
  • Cell Membrane Disruption : The lipophilic nature of the piperidine moiety may facilitate interaction with microbial membranes.

Case Study 1: Antioxidant Potential

A study investigated the antioxidant potential of various phenolic compounds and found that those with similar structures to Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- exhibited significant DPPH scavenging activity. This suggests a promising avenue for further exploration in therapeutic applications against oxidative stress-related diseases .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of phenolic compounds against microbial strains, it was observed that certain derivatives demonstrated substantial antifungal activity. While direct studies on Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]- are lacking, the structural similarities imply potential efficacy against similar pathogens .

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols include:
  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (e.g., nitrile), safety goggles, and face shields. Respiratory protection with P95 (US) or P1 (EU EN 143) filters is advised for particulate exposure .
  • Ventilation : Conduct work in a fume hood to minimize inhalation risks .
  • First Aid : Immediate flushing with water for eye/skin contact and medical consultation for ingestion .
  • Storage : Store in a cool, dry, well-ventilated area, away from incompatible materials (e.g., strong oxidizers) .

Q. How can researchers determine missing physical-chemical properties (e.g., melting point, log Pow) for this compound?

  • Methodological Answer : Given the lack of reported data , standard experimental methods include:
  • Melting Point : Differential Scanning Calorimetry (DSC) or capillary tube method.
  • log Pow (Octanol-Water Partition Coefficient) : Shake-flask method followed by HPLC analysis .
  • Water Solubility : Gravimetric analysis after saturation in aqueous media.
  • Spectroscopic Characterization : Use NMR, FT-IR, and mass spectrometry to confirm structure and purity .

Q. What synthetic strategies are applicable for synthesizing this compound?

  • Methodological Answer : While direct synthesis routes are not detailed in available literature, analogous piperidine derivatives (e.g., [(3R,4S)-4-(4-fluorophenyl)-1-methyl-piperidin-3-yl]methyl sulfonate ) suggest:
  • Key Steps :

Stereoselective alkylation of piperidine precursors.

Introduction of the phenol moiety via nucleophilic substitution or coupling reactions.

  • Chiral Resolution : Use chiral auxiliaries or chromatography to achieve the (3R,4R) configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR (¹H/¹³C) and X-ray crystallography data with computational models (e.g., DFT calculations) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and rule out isomeric impurities.
  • Dynamic NMR : Resolve conformational ambiguities in the piperidine ring .

Q. What methodologies are recommended for assessing ecological impact given the lack of ecotoxicological data?

  • Methodological Answer :
  • Tiered Testing :

Acute Toxicity : Perform Daphnia magna or algal growth inhibition assays (OECD 202/201).

Biodegradation : Use OECD 301F (manometric respirometry) to evaluate persistence .

Bioaccumulation : Estimate via quantitative structure-activity relationship (QSAR) models.

Q. How can reactive intermediates be stabilized during synthesis?

  • Methodological Answer :
  • Low-Temperature Conditions : Conduct reactions at –78°C (dry ice/acetone baths) to minimize decomposition.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection in piperidine intermediates .
  • In Situ Monitoring : Employ inline FT-IR or Raman spectroscopy to detect unstable species .

Data Gaps and Methodological Recommendations

Property/Issue Recommended Method Reference
Missing Melting PointDifferential Scanning Calorimetry (DSC)
Log Pow DeterminationShake-flask method with HPLC analysis
Stereochemical ConfirmationX-ray Crystallography
Ecotoxicity AssessmentDaphnia magna acute toxicity test (OECD 202)

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